molecular formula C17H14O B7772423 naphthalen-1-yl(phenyl)methanol CAS No. 642-28-4

naphthalen-1-yl(phenyl)methanol

Cat. No.: B7772423
CAS No.: 642-28-4
M. Wt: 234.29 g/mol
InChI Key: STUPJDVVIONFLI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(phenyl)methanol, with the molecular formula C17H14O, is a triaryl methanol derivative of significant interest in organic and medicinal chemistry research . Its structure, featuring both naphthalene and phenyl rings attached to a central methanol group, makes it a valuable synthetic intermediate and building block for constructing more complex, biologically active molecules . This compound is part of a broader class of naphthalene-containing structures that are frequently investigated for their pharmacological potential. Research indicates that naphthalene moieties can serve as key pharmacophores, contributing to interactions with various biological targets . Specifically, naphthalene derivatives have been extensively explored in anticancer research. For instance, structurally related naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxic activity against human cancer cell lines, such as triple-negative breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and non-small cell lung carcinoma (A549), with IC50 values in the sub-micromolar range . Furthermore, naphthalene-based compounds are also studied as potent antibacterial agents that target the bacterial cell division protein FtsZ, showing activity against pathogens like Staphylococcus aureus and Enterococcus faecalis . The primary research value of this compound lies in its versatility as a synthetic precursor. The hydroxyl group can be readily functionalized or converted into a leaving group for further nucleophilic substitution reactions, while the aromatic rings can undergo various electrophilic substitution or cross-coupling reactions to create diverse chemical libraries for screening and development . This compound is intended for research applications in drug discovery and chemical synthesis. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

naphthalen-1-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUPJDVVIONFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280312
Record name 1-Naphthyl(phenyl)methanol
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Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-28-4
Record name NSC16322
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthyl(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(alpha-Hydroxybenzyl)naphthalene
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Preparation Methods

Reaction Protocol

In a representative procedure, naphthalen-1-yl(phenyl)methanone (1.0 g, 4.2 mmol) is dissolved in ethanol (20 mL) and cooled to 0°C. Sodium borohydride (0.2 g, 5.8 mmol) is added portion-wise, followed by stirring at room temperature for 2 hours. The reaction is quenched with ice, and the product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a light yellow solid.

Key Data

  • Yield : 76%

  • Melting Point : 120–121°C

  • Purification : Solvent extraction and evaporation

  • Analytical Confirmation :

    • IR (KBr) : 3365 cm⁻¹ (O–H stretch), 3067 cm⁻¹ (aromatic C–H)

    • Mass Spectrometry (ESI) : m/z 273 [M+Na]⁺

Reaction Protocol

An alternative method involves dissolving naphthalen-1-yl(phenyl)methanone (1.89 g) in THF, followed by the addition of NaBH₄ at room temperature. After overnight stirring, the mixture is quenched with water, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1).

Key Data

  • Yield : 75%

  • Purification : Column chromatography

  • Advantage : Enhanced purity due to chromatographic separation

Comparative Analysis of Methodologies

Solvent and Reaction Conditions

Parameter Ethanol Method THF Method
Solvent EthanolTetrahydrofuran (THF)
Temperature 0°C → room temperatureRoom temperature
Reaction Time 2 hours16 hours
Work-Up Extraction/evaporationColumn chromatography
Yield 76%75%

The ethanol method offers faster reaction times, while the THF protocol achieves higher purity through chromatographic purification.

Mechanistic Insights

The reduction proceeds via a nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to yield the alcohol. The solvent polarity influences reaction kinetics: ethanol, a protic solvent, stabilizes the transition state, accelerating the reduction compared to aprotic THF.

Optimization and Scale-Up Considerations

Catalyst Loading

Stoichiometric excess of NaBH₄ (1.4 equivalents) ensures complete conversion of the ketone. Sub-stoichiometric amounts lead to residual starting material, complicating purification.

Industrial Feasibility

  • Ethanol Method : Suitable for large-scale production due to low-cost solvents and minimal purification steps.

  • THF Method : Preferred for laboratory-scale synthesis requiring high-purity products.

Challenges and Troubleshooting

  • Byproduct Formation : Over-reduction is negligible due to the steric hindrance of the naphthalene group.

  • Purification Difficulties : Chromatography resolves co-eluting impurities in the THF method, whereas the ethanol method may require recrystallization for further purification .

Chemical Reactions Analysis

Types of Reactions: naphthalen-1-yl(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of naphthalen-1-yl(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: naphthalen-1-yl(phenyl)methanol is unique due to the presence of both a naphthalene ring and a phenyl group, which confer distinct chemical and physical properties.

Biological Activity

Naphthalen-1-yl(phenyl)methanol, also known as (3-(naphthalen-1-yl)phenyl)methanol, is an organic compound characterized by its unique structural arrangement, which includes a naphthalene moiety linked to a phenyl group through a methanol functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16O\text{C}_{18}\text{H}_{16}\text{O}

This compound features a complex aromatic structure that enhances its interactions with biological targets. The presence of both naphthalene and phenyl groups contributes to its chemical properties, making it a candidate for various pharmacological applications.

Property Description
Molecular FormulaC₁₈H₁₆O
Molecular Weight264.32 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents like ethanol and acetone

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity
Compounds containing naphthalene derivatives have shown significant antibacterial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited .

2. Anti-inflammatory Effects
The compound has been implicated in anti-inflammatory mechanisms. Naphthalene derivatives are known to affect inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators . Research into similar compounds has demonstrated their ability to reduce inflammation in various models, suggesting that this compound could exhibit similar effects.

3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators . Further research is necessary to elucidate the specific pathways through which this compound exerts its effects on cancer cells.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial activity of various naphthalene derivatives, including this compound. The results indicated that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced NO levels, indicating its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

Research on related compounds demonstrated that they could induce apoptosis in prostate cancer cells (LNCaP) through mitochondrial pathways. The involvement of cytochrome C release and caspase activation was noted, suggesting that this compound may similarly affect cancer cell viability .

Q & A

Q. What are the common synthetic routes for naphthalen-1-yl(phenyl)methanol, and how are reaction conditions optimized?

this compound is typically synthesized via reduction of the corresponding aldehyde (e.g., 1-naphthaldehyde derivatives) using NaBH4 in ethanol. For example, in the synthesis of (5-(4-(t-butyl)phenyl)naphthalen-1-yl)methanol, NaBH4 reduction of the aldehyde precursor yielded the alcohol with subsequent purification by crystallization . Optimization involves controlling temperature (e.g., 0°C for exothermic reactions), stoichiometry (excess NaBH4), and solvent polarity to minimize side products. Recrystallization from ethanol produces needle-like crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 4.9306 Å, b = 15.7882 Å, c = 21.0651 Å, and Z = 7. The molecule is nearly planar (deviations <0.03 Å) except for the hydroxyl group, which participates in O–H⋯O hydrogen bonds to form infinite chains along the [100] direction . Data collection uses MoKα radiation and diffractometers like Bruker PHOTON-100 CMOS, with refinement in SHELXL .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and the hydroxyl-bearing methylene group (δ 4.2–5.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 299.1674 for C22H21N) .
  • IR : O–H stretching (~3200–3600 cm<sup>-1</sup>) and aromatic C–C vibrations (~1600 cm<sup>-1</sup>) are key identifiers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, bond dissociation energies, and thermodynamic stability. For example, exact-exchange terms in functionals improve accuracy for atomization energies (average deviation ~2.4 kcal/mol) and ionization potentials . Applications include modeling hydrogen-bonding networks observed in crystallography and predicting reactivity in electrophilic substitution reactions.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or thermal motion. Refinement protocols in SHELX involve:

  • Adjusting anisotropic displacement parameters.
  • Applying restraints for geometrically similar moieties.
  • Validating hydrogen positions via Fourier difference maps . For example, the hydroxyl hydrogen in naphthalen-1-ylmethanol was refined with a distance restraint of 0.84 Å .

Q. How do reaction conditions influence the derivatization of this compound into functionalized analogs?

  • Bromination : Treatment with PBr3 in DCM at 0°C converts the alcohol to 1-(bromomethyl)-5-(4-(t-butyl)phenyl)naphthalene (86% yield) .
  • Amine synthesis : LAH reduction of nitriles (e.g., 2-(naphthalen-1-yl)acetonitrile) yields primary amines, though yields are low (~17%) due to side reactions .
  • Mechanistic studies : Monitoring by <sup>13</sup>C NMR and kinetic isotope effects elucidates intermediates in SN2 or radical pathways.

Q. What role do non-covalent interactions (e.g., π-stacking, CH–π) play in the supramolecular assembly of this compound?

SC-XRD reveals that π-stacking between naphthalene and phenyl rings (3.5–4.0 Å spacing) stabilizes crystal packing. CH–π interactions (2.8–3.2 Å) further contribute to layer formation. Hydrogen-bonded chains along [100] dominate the lattice, validated by Hirshfeld surface analysis .

Q. How are toxicity and handling protocols determined for this compound in laboratory settings?

While direct toxicological data are limited, analogs like naphthalene derivatives suggest potential respiratory and dermal hazards. Standard protocols include:

  • Use of fume hoods during synthesis.
  • Glovebox handling for air-sensitive derivatives.
  • Waste disposal via halogenated solvent traps .

Methodological Tables

Table 1: Key Crystallographic Data for Naphthalen-1-ylmethanol

ParameterValue
Space groupPbca
a, b, c (Å)4.9306, 15.7882, 21.0651
V (Å<sup>3</sup>)1639.82
Z8
Hydrogen bondsO–H⋯O (1.81 Å, 176.5°)

Table 2: Synthetic Yields for Derivatives

ReactionYieldConditions
Bromination (PBr3)86%0°C, DCM, 1 h
Cyanide substitution50%KCN in DMSO, RT, 12 h
LAH reduction to amine17%Reflux in THF, 7 h

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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